molecular formula C23H27N5O2S B12273038 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12273038
M. Wt: 437.6 g/mol
InChI Key: VRXLOBVZQNNZEY-UHFFFAOYSA-N
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Description

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a unique combination of functional groups, including a benzodiazole, azetidine, and thiazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The key steps include the formation of the benzodiazole ring, the azetidine ring, and the thiazolopyrimidine core. Each of these steps requires specific reagents and conditions, such as the use of tert-butyl groups for protection and subsequent deprotection under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

3-[2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C23H27N5O2S/c1-14-10-24-22-28(20(14)30)15(13-31-22)9-19(29)26-11-16(12-26)27-18-8-6-5-7-17(18)25-21(27)23(2,3)4/h5-8,10,15-16H,9,11-13H2,1-4H3

InChI Key

VRXLOBVZQNNZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C

Origin of Product

United States

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